molecular formula C13H9ClF4N4O B2714334 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea CAS No. 2061171-03-5

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea

Cat. No.: B2714334
CAS No.: 2061171-03-5
M. Wt: 348.69
InChI Key: MPKIGWANDUSDBT-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors and allosteric modulators. With the molecular formula C13H9ClF4N4O and a molecular weight of 348.69 g/mol , this urea derivative features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a (4-fluorophenyl)amino moiety. The strategic incorporation of the trifluoromethyl group is a common practice in modern drug design, as this functional group is known to enhance key properties of drug candidates, including metabolic stability and membrane permeability . Compounds with structural similarities, specifically substituted phenyl-3-(pyridin-2-yl)urea scaffolds, have been identified as potent and selective negative allosteric modators of the metabotropic glutamate receptor subtype 5, presenting a promising non-alkyne chemotype for probing central nervous system pathways . Furthermore, dihydropyridopyrimidinyl and related compounds containing similar halogenated pyridine fragments have been investigated for their utility as kinase inhibitors in the treatment of proliferative diseases . This compound is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-fluoroanilino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N4O/c14-10-5-7(13(16,17)18)6-19-11(10)20-12(23)22-21-9-3-1-8(15)2-4-9/h1-6,21H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIGWANDUSDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution of a chlorinated pyridine derivative with an amine. The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from any side products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms.

    Substitution Reactions: The trifluoromethyl and fluorophenyl groups can be involved in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate or sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom, while oxidation reactions could produce nitroso or nitro derivatives.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridine vs. Pyrazole Core
  • Target Compound : Pyridine ring with Cl and CF₃ substitutions.
  • Compound 7 (): Pyrazole ring with dual 4-fluorophenyl and CF₃ groups.
Urea vs. Thiourea Linkage
  • Target Compound : Urea (-NH-C(=O)-NH-) linkage.
  • 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea (): Thiourea (-NH-C(=S)-NH-) linkage.
Aromatic Substituent Modifications
  • Target Compound : 4-fluorophenyl group.
  • N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea (): 4-chlorophenyl and additional trifluoromethylphenyl groups. Fluorine (target) enhances electronegativity and metabolic stability, whereas chlorine () increases lipophilicity .

Physicochemical Properties

Property Target Compound* Compound Compound
Molecular Formula Likely C₁₄H₁₀ClF₄N₄O C₂₄H₁₉Cl₂F₆N₅O C₁₅H₁₁ClF₃N₅S
Molecular Weight (g/mol) ~358–378 (estimated) 578.30 377.78
H-Bond Donors/Acceptors 2/6 (estimated) 2/10 2/6
Key Substituents 3-Cl, 5-CF₃, 4-F-phenyl 3-Cl, 5-CF₃, 4-Cl-phenyl, piperazine 3-Cl, 5-CF₃, 4-OCH₃-phenyl

*Estimates based on analogs in and .

Biological Activity

The compound 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea , often referred to as compound A , is a pyridine-based urea derivative notable for its potential biological activities. This article explores the biological activity of compound A, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Compound A has a complex chemical structure characterized by the presence of a pyridine ring substituted with both chloro and trifluoromethyl groups, alongside a urea moiety. The molecular formula is C12H10ClF3N2OC_{12}H_{10}ClF_3N_2O, with a molecular weight of approximately 304.67 g/mol. Its structural features are crucial for its biological activity, particularly in interactions with biological targets.

The biological activity of compound A is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Research indicates that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This modification may also influence the binding affinity to target proteins, thereby enhancing the compound's efficacy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compound A. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways such as the mTOR pathway, which is critical for cell growth and survival.

Enzyme Inhibition

Compound A has been shown to exhibit inhibitory effects on several enzymes, including:

  • Dihydrofolate reductase (DHFR) : Essential for nucleotide synthesis, making it a target for anticancer drugs.
  • Tyrosine kinases : Involved in the regulation of various cellular processes including growth and differentiation.

The inhibition of these enzymes suggests that compound A could be developed as a therapeutic agent for conditions such as cancer and other proliferative disorders.

Case Studies

  • Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of compound A in xenograft models. Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
  • Enzyme Interaction Analysis : Another study focused on the interaction of compound A with DHFR. Using kinetic assays, researchers found that compound A binds competitively to DHFR, demonstrating a Ki value significantly lower than that of traditional inhibitors .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorEffectReference
AnticancermTORInhibition of cell growth
Enzyme InhibitionDHFRCompetitive inhibition
Tyrosine Kinase InhibitionVariousSignal transduction disruption

Q & A

Q. What are the recommended synthetic routes for 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the pyridine core via nucleophilic substitution or cyclization. For example, halogenated pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) can be prepared using Pd-catalyzed cross-coupling reactions .
  • Step 2: Urea linkage formation by reacting an isocyanate or carbamate with the aromatic amine (4-fluoroaniline). Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
  • Critical Parameters: Catalyst selection (e.g., palladium for coupling reactions), stoichiometric ratios, and purification via column chromatography or recrystallization .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS: Quantify purity (>95% recommended for biological assays) and detect impurities .
  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., trifluoromethyl and chloro groups on pyridine; fluorophenyl resonance) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration validation (if crystalline) .

Note: For non-crystalline compounds, compare experimental IR spectra with computational predictions (DFT) to verify functional groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays: Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Compare with analogs lacking the trifluoromethyl group to assess its role in binding affinity .
  • Modifications: Syntify derivatives with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to evaluate electronic effects on activity .
  • Computational Modeling: Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites. Prioritize synthesis of high-scoring analogs .

Q. How should contradictory data in biological assays be addressed?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability .
  • Orthogonal Assays: Confirm results using alternative methods (e.g., cytotoxicity via MTT and apoptosis via flow cytometry) .
  • Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (ANOVA with post-hoc tests) to validate significance .

Q. What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Degradation Pathways: Conduct photolysis (UV light) and hydrolysis (pH 3–9) experiments to identify breakdown products. Use LC-MS to track intermediates .
  • Ecotoxicology: Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD Test No. 202. Measure LC₅₀ values and compare with regulatory thresholds .

Q. What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

  • LogP and Solubility: Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • pKa Prediction: Employ SPARC or MarvinSuite to identify ionizable groups (e.g., urea NH) .
  • ADMET Profiling: Utilize SwissADME or ADMETlab to predict bioavailability, CYP inhibition, and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.